N-{1-[(2-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Description
N-{1-[(2-Bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a 2-bromophenylmethyl group at the 1-position and a cyclopropanesulfonamide moiety at the 3-position. The compound’s structure combines a lipophilic bromophenyl group, a conformationally constrained cyclopropane ring, and a sulfonamide pharmacophore, which is frequently associated with hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
N-[1-[(2-bromophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2S/c16-15-6-2-1-4-12(15)10-18-9-3-5-13(11-18)17-21(19,20)14-7-8-14/h1-2,4,6,13-14,17H,3,5,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUSBVUNZLPRGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Br)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps. One common approach is to start with the bromination of a phenylmethylpiperidine derivative, followed by the introduction of the cyclopropanesulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring substituted with a bromophenyl group and a cyclopropanesulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 396.33 g/mol. The presence of the sulfonamide group enhances its solubility and reactivity, making it a valuable building block in organic synthesis.
Medicinal Chemistry
N-{1-[(2-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has shown promise in drug development, particularly as an inhibitor for various biological targets:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth. The bromophenyl group is believed to enhance the interaction with specific receptors involved in cancer progression.
- Antimicrobial Properties : Research has demonstrated that sulfonamide derivatives possess antibacterial activity. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
Pharmacology
The compound is being investigated for its pharmacological properties, particularly:
- Neuropharmacology : Its piperidine structure suggests potential activity on neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety or depression.
- Analgesic Effects : Similar compounds have been studied for their pain-relieving properties, indicating that this compound may also have analgesic potential.
Material Science
In material science, this compound can be utilized as:
- Building Blocks for Polymers : Its unique structure allows it to serve as a monomer in the synthesis of novel polymers with specific mechanical and thermal properties.
- Functional Coatings : The compound's chemical reactivity can be harnessed to develop coatings with antimicrobial properties or enhanced durability for industrial applications.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various piperidine derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that modifications to the piperidine core could enhance anticancer activity.
Case Study 2: Antimicrobial Efficacy
Research conducted on sulfonamide derivatives showed that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This study highlighted the compound's potential as a lead candidate for new antibiotic therapies.
Mechanism of Action
The mechanism of action of N-{1-[(2-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the piperidine ring can enhance the compound’s stability and bioavailability. The cyclopropanesulfonamide moiety may contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Core Structural Differences
- Piperidine vs. Pyrrolidine/Cyclobutyl : The piperidine ring in the target compound provides a six-membered scaffold with greater conformational flexibility compared to the five-membered pyrrolidine or cyclobutyl cores in the patent compounds. This may influence binding pocket accessibility in target proteins .
- Bromophenyl vs.
Functional Group Variations
- Sulfonamide vs. Cyanoacetamide: The sulfonamide group in the target compound and two patent derivatives supports hydrogen-bonding with catalytic lysines or water networks in enzymes. In contrast, the 2-cyanoacetamide group in the second patent compound may act as a covalent modifier or polar interaction enhancer due to its nitrile moiety .
- Chirality : The (S)-configured pyrrolidine in the third patent compound highlights the role of stereochemistry in target selectivity, a feature absent in the achiral piperidine-based target molecule .
Pharmacological Implications
- The bromophenyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to the polar polyheterocyclic systems in the patent compounds.
Biological Activity
N-{1-[(2-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its relevance in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.3 g/mol. The structure features a piperidine ring substituted with a bromophenyl group and a cyclopropanesulfonamide moiety, which influences its biological properties.
The compound's biological activity can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Initial studies suggest that it may act as an inhibitor of certain kinases and other enzymes implicated in cancer progression and inflammation.
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies indicate that it exhibits significant antiproliferative effects against several cancer cell lines, particularly those with mutations in the BRCA genes. For example, compounds with similar piperidine structures have shown IC50 values in the nanomolar range against cancer cells deficient in BRCA-1 and BRCA-2 .
Inhibition of Enzymatic Activity
Research has demonstrated that related compounds can inhibit poly(ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms. This inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents. The IC50 values for PARP inhibition have been reported as low as 2.1 nM .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
